REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[C:11]1(=[O:17])[O:16][C:14](=[O:15])[CH2:13][CH2:12]1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>ClCCl>[CH:9]1[C:10]2[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=2)[CH:6]=[CH:7][C:8]=1[C:11](=[O:17])[CH2:12][CH2:13][C:14]([OH:16])=[O:15] |f:2.3.4.5|
|
Name
|
|
Quantity
|
290 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
145.2 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
drying tube
|
Type
|
CUSTOM
|
Details
|
thermometer and surrounded by an ice water bath
|
Type
|
TEMPERATURE
|
Details
|
cooling in an ice water bath
|
Type
|
STIRRING
|
Details
|
The resulting amber brown-yellow reaction mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
Next morning it was poured
|
Type
|
CUSTOM
|
Details
|
on crushed ice
|
Type
|
CUSTOM
|
Details
|
The aqueous portion was decanted
|
Type
|
FILTRATION
|
Details
|
the organic layer was filtered
|
Type
|
CUSTOM
|
Details
|
to collect white solids
|
Type
|
WASH
|
Details
|
The solids were washed with dichloromethane containing 20% hexanes
|
Type
|
TEMPERATURE
|
Details
|
After cooling in a cold water bath
|
Type
|
FILTRATION
|
Details
|
the solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with fresh ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Then the solids were recrystallized from 500 ml of glacial acetic acid
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C(CCC(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 195 g | |
YIELD: PERCENTYIELD | 59.4% | |
YIELD: CALCULATEDPERCENTYIELD | 59.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |